3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile
Description
3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is a fluorinated nitrile derivative characterized by a pyrrole ring substituted with a 4-fluorobenzyl group at the N1 position and a β-ketonitrile moiety at the C3 position. The 4-fluorobenzyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the nitrile group may participate in hydrogen bonding or serve as a bioisostere for carboxylic acids .
Properties
Molecular Formula |
C14H11FN2O |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H11FN2O/c15-12-5-3-11(4-6-12)10-17-9-1-2-13(17)14(18)7-8-16/h1-6,9H,7,10H2 |
InChI Key |
QYAUSGWBGYQAAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C(=O)CC#N)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile typically involves the reaction of 4-fluorobenzyl bromide with a pyrrole derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols, forming amides, esters, or thioesters, respectively.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile with structurally related compounds from published studies. Key differences in substituents, functional groups, and physicochemical properties are highlighted:
Key Observations:
Fluorinated Aromatic Groups: The 4-fluorobenzyl group in the target compound provides moderate lipophilicity compared to the 4-fluorophenyl group in ’s oxazine derivative, which is embedded in a polycyclic framework. In contrast, the fluorophenyl-chromenone hybrid in exhibits higher molecular weight and melting points due to extended π-conjugation .
Nitrile Functionality :
- The nitrile group in the target compound distinguishes it from the tert-butyldimethylsilyl-protected nucleoside in . Nitriles are more reactive than silyl ethers, enabling participation in click chemistry or hydrolysis to carboxylic acids .
Biological Relevance :
- While the target compound lacks direct pharmacological data, analogs like those in demonstrate kinase inhibition, suggesting that fluorinated pyrrole derivatives may target ATP-binding pockets. The absence of bulky substituents in the target compound could improve membrane permeability compared to ’s oxazine .
Research Findings and Implications
- Synthetic Utility : The nitrile group in the target compound offers a handle for further derivatization, such as reduction to amines or conversion to tetrazoles, which are common in drug discovery .
- Metabolic Stability : Fluorination at the benzyl position likely reduces oxidative metabolism by cytochrome P450 enzymes, a feature shared with fluorophenyl-containing kinase inhibitors in .
- Limitations : The compound’s simple structure may limit target specificity compared to polycyclic analogs in and , which exploit multi-site interactions for enhanced affinity .
Biological Activity
3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile can be represented as follows:
- Molecular Formula : C14H11FN2O
- Molecular Weight : 246.25 g/mol
- CAS Number : 97035594
The compound features a pyrrole ring substituted with a 4-fluorobenzyl group and a nitrile functional group, which may contribute to its biological properties.
Anticancer Activity
Research indicates that compounds similar to 3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile exhibit significant anticancer properties. A related study on oleanolic derivatives demonstrated that certain modifications can lead to enhanced cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. These derivatives induced apoptosis through the activation of caspase-dependent pathways and suppression of the Notch-Akt signaling pathway, which are critical in cancer progression .
The mechanism by which 3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile exerts its biological effects is likely multifaceted:
- Induction of Apoptosis : Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent apoptosis in cancer cells.
- Cell Cycle Arrest : Compounds in this class may also cause G2/M phase arrest, preventing cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| Anticancer | ZQL-4c | MCF-7 | 2.96 | Induces apoptosis via ROS production |
| Anticancer | ZQL-4c | MDA-MB-231 | 0.80 | Inhibits Notch-Akt signaling |
| Anticancer | ZQL-4c | SK-BR-3 | 1.21 | Activates caspase-dependent pathways |
This table summarizes findings from research on related compounds, highlighting their potential as anticancer agents.
Q & A
Q. Q1: What are the common synthetic routes for 3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile, and how is structural confirmation performed?
Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyrrole derivatives. For example, alkylation of a pyrrole precursor with 4-fluorobenzyl bromide under basic conditions (e.g., NaH in DMF) followed by cyanoacetylation using acrylonitrile derivatives. Purification typically involves column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol .
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., fluorobenzyl and pyrrole protons).
- IR spectroscopy : Peaks at ~2240 cm confirm the nitrile group, while carbonyl stretches (~1700 cm) validate the ketone.
- Melting point determination : Consistency with literature values ensures purity .
Advanced Synthesis: Optimizing Reaction Conditions
Q. Q2: How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Answer: Key parameters include:
- Temperature control : Reactions involving sensitive intermediates (e.g., diazomethane) require low temperatures (−20°C to −15°C) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation steps, while xylene is optimal for reflux-driven cyclization .
- Catalyst use : Triethylamine aids in deprotonation during cyanoacetylation, improving electrophilic attack efficiency .
A comparative study of microwave-assisted synthesis vs. traditional heating could further optimize reaction times and yields .
Basic Analytical Challenges
Q. Q3: What analytical challenges arise in characterizing this compound, and how are they addressed?
Answer:
- Peak overlap in NMR : Fluorobenzyl and pyrrole protons may exhibit complex splitting. Use high-resolution NMR (≥400 MHz) and 2D techniques (COSY, HSQC) to resolve signals .
- Crystallinity issues : Poor crystal formation complicates X-ray diffraction. Recrystallization from methanol or 2-propanol improves crystal quality .
Advanced Mechanistic Studies
Q. Q4: How can researchers investigate the electronic effects of the 4-fluorobenzyl group on reactivity?
Answer:
- Computational modeling : Density Functional Theory (DFT) calculations assess electron-withdrawing effects of the fluorine atom on pyrrole ring aromaticity and nitrile reactivity .
- Comparative synthesis : Synthesize analogs with non-fluorinated benzyl groups and compare reaction kinetics (e.g., via F NMR or Hammett plots) .
Biological Activity Profiling
Q. Q5: What methodologies are used to evaluate the bioactivity of this compound?
Answer:
- Enzyme inhibition assays : Test binding affinity to target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects. IC values are compared to reference drugs .
- Anti-inflammatory models : Measure inhibition of COX-2 or TNF-α production in macrophages .
Data Contradictions in Bioactivity Studies
Q. Q6: How should researchers resolve contradictions in bioactivity data across studies?
Answer:
- Standardize assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Metabolic stability tests : Use liver microsomes to identify if discrepancies arise from compound degradation .
- SAR analysis : Compare structural analogs (e.g., methylcyclopropyl vs. fluorobenzyl derivatives) to isolate key pharmacophores .
Advanced Applications: Drug Design
Q. Q7: How can this compound serve as a scaffold for drug design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
